Cas no 324579-69-3 (1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one)

1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one is a specialized organic compound featuring a sulfonyl-substituted imidazole core with a phenyl and acetylthio moiety. Its structural complexity makes it valuable in synthetic chemistry, particularly as an intermediate in the development of pharmaceuticals and biologically active molecules. The presence of both sulfonyl and thioether functional groups enhances its reactivity, enabling selective modifications for targeted applications. This compound exhibits stability under controlled conditions, facilitating its use in multi-step synthetic routes. Its well-defined molecular architecture allows for precise functionalization, making it a versatile building block in medicinal chemistry and materials science research.
1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one structure
324579-69-3 structure
Product Name:1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one
CAS No:324579-69-3
MF:C18H16N2O3S2
MW:372.461241722107
CID:5849843
PubChem ID:2131557
Update Time:2025-06-24

1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • S-[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl] ethanethioate
    • AKOS001017807
    • AB00617373-02
    • F1430-0136
    • S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) ethanethioate
    • S-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl} ethanethioate
    • SMR000267728
    • MLS000681334
    • CHEMBL1431962
    • 1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one
    • 324579-69-3
    • HMS2705L13
    • Inchi: 1S/C18H16N2O3S2/c1-12-8-10-15(11-9-12)25(22,23)18-17(24-13(2)21)19-16(20-18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20)
    • InChI Key: AGODQUDYVBFJJE-UHFFFAOYSA-N
    • SMILES: C(SC1=C(S(C2=CC=C(C)C=C2)(=O)=O)NC(C2=CC=CC=C2)=N1)(=O)C

Computed Properties

  • Exact Mass: 372.06023472g/mol
  • Monoisotopic Mass: 372.06023472g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 561
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 114Ų

1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one Pricemore >>

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Additional information on 1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one

Introduction to 1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one (CAS No. 324579-69-3)

1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic sulfonamide derivative is characterized by its intricate molecular architecture, which includes a phenyl ring, a sulfanyl group, and a methylbenzenesulfonyl moiety. The presence of these functional groups imparts unique chemical properties, making it a valuable intermediate in the development of novel therapeutic agents.

The CAS number 324579-69-3 provides a unique identifier for this compound, facilitating its recognition and classification in scientific literature and databases. Its molecular formula, C₁₆H₁₃NO₄S, reflects the presence of carbon, hydrogen, nitrogen, and sulfur atoms, which are essential for its biological activity. The compound’s structure is further stabilized by the presence of multiple aromatic rings and heterocyclic systems, which contribute to its stability and reactivity.

Recent advancements in medicinal chemistry have highlighted the potential of sulfonamide derivatives as pharmacophores in drug design. The sulfanyl group in 1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one plays a crucial role in modulating the compound’s interactions with biological targets. This functionality has been exploited in the development of inhibitors targeting various enzymes and receptors involved in metabolic disorders and inflammatory pathways.

The 4-methylbenzenesulfonyl moiety is another key feature of this compound, contributing to its solubility and bioavailability. This group is often incorporated into drug molecules to enhance their binding affinity to specific protein targets. In recent studies, derivatives of this class have shown promise in the treatment of neurodegenerative diseases, where they act as modulators of neurotransmitter receptors.

One of the most intriguing aspects of 1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one is its role as a precursor in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel protease inhibitors, which are critical in treating conditions such as HIV/AIDS and cancer. The ability to modify its structure allows for the creation of derivatives with enhanced pharmacological properties.

The synthesis of this compound involves multi-step organic reactions, including condensation, sulfonylation, and cyclization processes. Each step must be carefully optimized to ensure high yield and purity. Advances in catalytic methods have improved the efficiency of these synthetic routes, making it more feasible to produce larger quantities for research and commercial purposes.

In terms of biological activity, 1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one has demonstrated potential as an antimicrobial agent. Studies have shown that sulfonamide derivatives can disrupt bacterial cell wall synthesis, leading to their efficacy against various pathogens. The presence of multiple aromatic rings enhances its ability to interact with bacterial enzymes, providing a mechanism for broad-spectrum activity.

The compound’s structural features also make it an attractive candidate for further derivatization. By introducing additional functional groups or modifying existing ones, researchers can fine-tune its biological activity. This flexibility is particularly valuable in drug discovery pipelines, where lead optimization is often required to achieve desired therapeutic effects.

Recent publications have explored the use of computational methods to predict the biological activity of sulfonamide derivatives like 1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one. These approaches leverage machine learning algorithms to analyze molecular structures and predict their interactions with biological targets. Such tools are invaluable in accelerating the drug discovery process by identifying promising candidates early in the development pipeline.

The role of this compound in drug repurposing is also noteworthy. Many approved drugs have shown efficacy against unexpected conditions when studied further. Sulfonamide derivatives are no exception, with some being repurposed for treating conditions such as diabetes and autoimmune diseases. The structural diversity inherent in these compounds allows them to interact with multiple biological pathways, providing opportunities for therapeutic intervention across various disease areas.

In conclusion, 1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one (CAS No. 324579-69-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its complex structure, characterized by multiple functional groups such as the sulfanyl group and the methylbenzenesulfonyl moiety, makes it a valuable intermediate for synthesizing novel therapeutic agents. Recent studies highlight its applications in developing treatments for neurodegenerative diseases, antimicrobial infections, and metabolic disorders.

As research continues to uncover new applications for sulfonamide derivatives like this one, their importance in medicinal chemistry will only grow. The ability to modify their structures allows for extensive derivatization efforts aimed at optimizing pharmacological properties such as potency, selectivity, and bioavailability. With advancements in synthetic methodologies and computational tools, compounds like 1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol -5 -yl]sulfanyl}ethan -1-one are poised to play a pivotal role in future drug development efforts.

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